molecular formula C16H15FN2O4 B6575688 N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 1105210-60-3

N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide

Cat. No.: B6575688
CAS No.: 1105210-60-3
M. Wt: 318.30 g/mol
InChI Key: HOHIVWDUMRKDJY-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C 16 H 15 FN 2 O 4 and a molecular weight of 318.30 g/mol . It is characterized by a molecular structure featuring both acetamide and nitrophenyl moieties, which are common in the development of pharmacologically active agents. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Context and Potential Applications While the specific mechanism of action for this compound has not been fully documented, its core structure is highly relevant in medicinal chemistry research. Structurally related phenylacetamide derivatives have been investigated as potential anticancer agents. For instance, compounds featuring a nitro-substituted phenylacetamide scaffold have demonstrated cytotoxic effects against cancer cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) in scientific studies . Furthermore, the N-aryl acetamide chemical class has been identified as a starting point for antimalarial development, with research focused on optimizing its activity against Plasmodium falciparum parasites . The 2-phenoxy-N-phenylacetamide scaffold, which shares structural similarities with this compound, has also been explored for its antitubercular properties . These research areas highlight the value of this compound as a building block or reference material in drug discovery and biological screening efforts.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c17-13-3-7-15(8-4-13)23-10-9-18-16(20)11-12-1-5-14(6-2-12)19(21)22/h1-8H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHIVWDUMRKDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromoacetylation of 4-Nitroaniline

A critical intermediate is 2-bromo-N-(4-nitrophenyl)acetamide , synthesized via bromoacetylation of 4-nitroaniline. Adapted from methods in, this involves:

  • Reaction : 4-Nitroaniline is treated with bromoacetyl bromide in a sodium carbonate solution (10% w/v) at 0–5°C.

  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

  • Conditions :

    • Solvent: Water/Na₂CO₃ (pH 9–10).

    • Temperature: 0–5°C to minimize hydrolysis.

    • Yield: ~75–80% after recrystallization from ethanol.

Alternative: 2-(4-Nitrophenyl)acetyl Chloride

Direct synthesis of the acid chloride derivative involves:

  • Reaction : 2-(4-Nitrophenyl)acetic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous dichloromethane.

  • Conditions :

    • Solvent: Dichloromethane.

    • Catalyst: None required.

    • Temperature: Reflux (40°C) for 4–6 hours.

  • Yield : >90% after solvent evaporation.

Synthesis of 2-(4-Fluorophenoxy)ethylamine

Nucleophilic Substitution of Ethylene Glycol Derivatives

The sidechain 2-(4-fluorophenoxy)ethylamine is synthesized via a two-step process:

  • Williamson Ether Synthesis :

    • Reaction : 4-Fluorophenol reacts with 2-chloroethanol in the presence of K₂CO₃.

    • Conditions :

      • Solvent: Dimethylformamide (DMF).

      • Temperature: 80°C for 12 hours.

      • Yield: ~70%.

  • Gabriel Synthesis :

    • Reaction : The resulting 2-(4-fluorophenoxy)ethanol is converted to the amine via phthalimide protection, followed by hydrazinolysis.

    • Conditions :

      • Solvent: Ethanol.

      • Reagents: Phthalimide, hydrazine hydrate.

      • Yield: ~60%.

Coupling Strategies for Final Product Formation

Route A: Acylation of 2-(4-Fluorophenoxy)ethylamine

  • Reaction : 2-(4-Nitrophenyl)acetyl chloride reacts with 2-(4-fluorophenoxy)ethylamine in anhydrous tetrahydrofuran (THF).

  • Conditions :

    • Base: Triethylamine (TEA) to scavenge HCl.

    • Temperature: 0°C to room temperature (RT).

    • Yield: ~65–70% after column chromatography.

Route B: Alkylation of 2-Bromo-N-(4-nitrophenyl)acetamide

  • Reaction : 2-Bromo-N-(4-nitrophenyl)acetamide undergoes nucleophilic substitution with 2-(4-fluorophenoxy)ethylamine.

  • Conditions :

    • Solvent: Acetonitrile.

    • Base: Potassium carbonate (K₂CO₃).

    • Temperature: 60°C for 8 hours.

    • Yield: ~55–60%.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Key Intermediate Acid ChlorideBromoacetamide
Reaction Time 4–6 hours8–10 hours
Yield 65–70%55–60%
Purification Column ChromatographyRecrystallization
Byproducts HCl (scavenged)KBr

Route A offers higher yields but requires stringent anhydrous conditions. Route B avoids acid chloride handling but suffers from lower efficiency due to competing hydrolysis.

Optimization and Scalability Challenges

Solvent Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates but complicate purification.

  • Ether Solvents : THF minimizes side reactions but necessitates low temperatures.

Catalytic Improvements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation yields in Route B by 10–15%.

  • Microwave Assistance : Reducing reaction times by 50% in Route A (20 minutes vs. 4 hours) .

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C16H16FN3O3C_{16}H_{16}FN_{3}O_{3}. The synthesis typically involves the following steps:

  • Formation of the Phenoxy Group : The 4-fluorophenol is reacted with an appropriate alkyl halide to form the phenoxy ether.
  • Acetamide Formation : The resulting phenoxy compound is then reacted with 4-nitrophenylacetyl chloride to yield the final acetamide product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of acetamides have been shown to possess antibacterial effects against Klebsiella pneumoniae, a common pathogen responsible for various infections. The mechanism of action is believed to involve inhibition of penicillin-binding proteins, leading to bacterial cell lysis .

Cytotoxicity and Pharmacokinetics

The cytotoxic profile of this compound has been evaluated in vitro, showing favorable results that suggest low toxicity to human cells. Moreover, pharmacokinetic studies indicate good absorption and metabolic stability, making it a candidate for further development as an oral therapeutic agent .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. This interaction modulates their activity, potentially leading to inhibition of growth or cell death. The presence of the fluorine atom in its structure is thought to enhance binding affinity and selectivity towards biological targets compared to other halogenated analogs .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that acetamides with nitrophenyl groups showed promising antibacterial activity against resistant strains of Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined, revealing effective concentrations that inhibit bacterial growth .
  • Cytotoxicity Assessment :
    • In vitro tests conducted on various human cell lines indicated that this compound exhibits low cytotoxicity, suggesting a favorable safety profile for potential therapeutic use .
  • Pharmacokinetic Studies :
    • Research highlighted that compounds similar to this compound demonstrated excellent pharmacokinetic properties, including high bioavailability and metabolic stability in vivo, which are crucial for drug development .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

CompoundAntibacterial ActivityCytotoxicityPharmacokinetic Profile
This compoundModerateLowGood
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideHighModerateExcellent
2-((4-chlorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamideModerateLowVariable

Comparison with Similar Compounds

Structural Analogues with 4-Nitrophenyl Acetamide Moieties

Compounds sharing the N-(4-nitrophenyl)acetamide core exhibit diverse biological activities depending on their substituents:

Compound Name Substituent on Acetamide Key Structural Features Reported Activity Reference
Target Compound 2-(4-Fluorophenoxy)ethyl Fluorinated ether chain Hypothesized metabolic stability -
B1 3-Hydroxy-5-methylphenoxy Polar hydroxyl group Synthetic intermediate
CDD-934506 (5-(4-Methoxyphenyl)-oxadiazole)sulfanyl Sulfur-containing heterocycle Purchased for mycobacterial studies
3e () [2-(4-Nitrophenyl)-benzimidazol-1-yl] Benzimidazole hybrid Anthelmintic (superior to albendazole)

Key Observations :

  • The fluorophenoxy ethyl group in the target compound may enhance lipophilicity and bioavailability compared to B1’s polar hydroxyl group .

Fluorinated Acetamide Derivatives

Fluorination is a critical modulator of bioactivity:

Compound Name Fluorine Position Biological Activity Reference
Target Compound 4-Fluorophenoxy N/A -
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide 4-Fluorophenyl Supplier-listed (no activity data)
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 4-Fluorophenyl Synthetic (no reported bioactivity)

Key Observations :

  • Fluorine at the 4-position of phenyl rings is a recurring motif, likely optimizing π-π stacking and hydrophobic interactions in target binding .

Antidiabetic Activity

highlights N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (3a–3c) with IC50 values against protein tyrosine phosphatase 1B (PTP1B), a diabetes target:

Compound IC50 (µM) Blood Sugar Reduction (Sucrose Model)
3a 69 25.1%
3b 87 19.8%
3c 74 24.6%

The target compound’s 4-nitrophenyl group may similarly inhibit PTP1B, while its fluorophenoxy ethyl chain could enhance membrane permeability, though experimental validation is needed .

Anticancer Activity

reports thiadiazole-acetamide hybrids (compounds 3 and 8) with Akt inhibition (>85%) and apoptosis induction in glioma cells. The target’s 4-nitrophenyl group may facilitate similar π-π interactions in kinase binding, while the fluorophenoxy group could stabilize drug-receptor complexes .

Anthelmintic Activity

identifies benzimidazole-acetamide hybrids (e.g., 3e) with superior anthelmintic activity to albendazole. The target’s 4-nitrophenyl moiety may mimic these hybrids’ electron-deficient aromatic interactions, though the lack of a benzimidazole ring could limit potency .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Fluorinated groups (e.g., in the target and –18 compounds) increase logP values, enhancing blood-brain barrier penetration but risking solubility issues.
  • Metabolic Stability: The 4-fluorophenoxy ethyl group likely reduces oxidative metabolism compared to non-fluorinated ethers (e.g., B1 in ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling 4-fluorophenoxyethylamine with 4-nitrophenylacetic acid derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
  • Critical parameters : Temperature control (0–25°C for coupling), pH adjustment, and inert atmosphere minimize side reactions. Yield optimization may require iterative adjustments of stoichiometry and solvent polarity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR validate the fluorophenoxy, nitrophenyl, and acetamide moieties. Key signals include:
  • 1^1H: δ 8.2–8.4 ppm (nitrophenyl aromatic protons), δ 6.8–7.2 ppm (fluorophenoxy protons) .
  • 19^19F NMR: Single peak near -115 ppm (para-fluorine) .
  • IR spectroscopy : Bands at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology :

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates and kinetic analysis (e.g., KiK_i determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate purity : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Mechanistic follow-up : Compare transcriptomic/proteomic profiles across models to identify context-dependent targets .

Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Molecular docking : Use software (AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases) .
  • Mutagenesis : Engineer enzyme active-site mutations to test binding hypotheses .

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodology :

  • Substituent variation : Synthesize derivatives with modified nitrophenyl (e.g., -CF3_3, -OCH3_3) or fluorophenoxy groups .
  • Pharmacophore modeling : Identify critical interaction points using software like Schrödinger’s Phase .
  • In silico ADMET prediction : Prioritize derivatives with favorable solubility and metabolic stability .

Notes

  • Advanced questions emphasize mechanistic rigor and reproducibility, addressing gaps in existing literature.

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